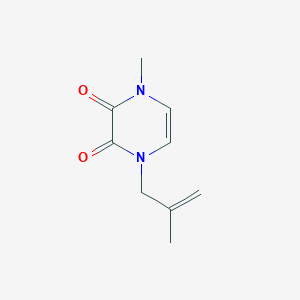
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione, also known as Methylglyoxal-bis(guanylhydrazone) (MGBG), is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MGBG is a polyamine analog that has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines.
作用機序
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been associated with many types of cancer. By inhibiting ODC, MGBG reduces the levels of polyamines in the cell, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
MGBG has been shown to have both biochemical and physiological effects. Biochemically, MGBG inhibits the activity of ODC, which reduces the levels of polyamines in the cell. Physiologically, MGBG has been shown to inhibit the growth of cancer cells, parasites, and bacteria.
実験室実験の利点と制限
One of the advantages of MGBG is that it is a synthetic compound that can be easily synthesized in the lab. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. However, one of the limitations of MGBG is that it can be toxic at high concentrations, which makes it difficult to use in vivo.
将来の方向性
There are several future directions for the study of MGBG. One direction is to investigate its potential therapeutic applications in other diseases, such as bacterial infections and viral infections. Another direction is to develop more potent analogs of MGBG that have fewer side effects and can be used in vivo. Finally, future studies should focus on elucidating the molecular mechanisms of MGBG's effects on cells and organisms.
Conclusion
In conclusion, MGBG is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of ODC, which reduces the levels of polyamines in the cell and leads to the inhibition of cell growth and proliferation. MGBG has been shown to be effective against cancer, malaria, and trypanosomiasis, and there are several future directions for its study.
合成法
MGBG can be synthesized by the condensation of methylglyoxal and guanylhydrazine. The reaction is carried out in anhydrous ethanol at room temperature and yields a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
科学的研究の応用
MGBG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and trypanosomiasis. In cancer, MGBG has been shown to inhibit the growth of cancer cells by inhibiting the activity of ODC, which is overexpressed in many types of cancer. In malaria, MGBG has been shown to inhibit the growth of the parasite by targeting the polyamine biosynthesis pathway. In trypanosomiasis, MGBG has been shown to be effective against both the bloodstream and intracellular forms of the parasite.
特性
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)6-11-5-4-10(3)8(12)9(11)13/h4-5H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDPZZXIUEYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

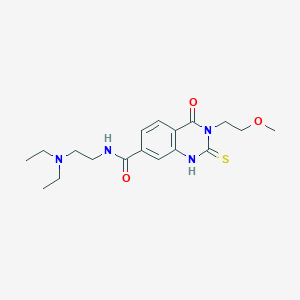
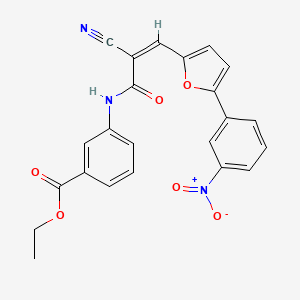
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2897743.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2897745.png)

![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)


![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)
![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)
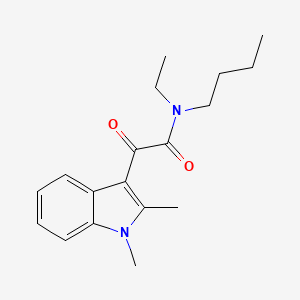
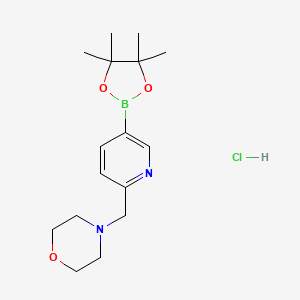
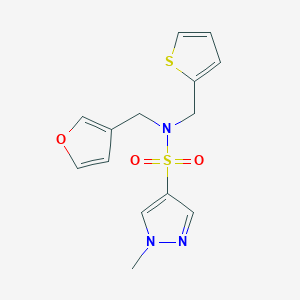
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)